Cyanine5 NHS Ester Iodide: A Technical Guide for Molecular Biology Applications
Cyanine5 NHS Ester Iodide: A Technical Guide for Molecular Biology Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine5 (Cy5) NHS ester iodide is a widely utilized fluorescent dye in molecular biology and related fields.[1] As a member of the cyanine dye family, Cy5 exhibits intense fluorescence in the far-red region of the spectrum, making it an invaluable tool for a variety of applications where minimizing background autofluorescence from biological samples is critical.[2][3] This technical guide provides an in-depth overview of Cyanine5 NHS ester iodide, its physicochemical properties, detailed experimental protocols for labeling biomolecules, and its applications in modern biological research.
The utility of Cyanine5 NHS ester lies in its N-hydroxysuccinimidyl (NHS) ester functional group.[4] This group readily reacts with primary amino groups (-NH2) present on biomolecules such as proteins (e.g., on lysine residues) and amine-modified oligonucleotides to form stable covalent bonds.[4][5] This process, known as amine labeling, allows for the specific attachment of the fluorescent Cy5 dye to the target molecule, enabling its detection and tracking in various experimental setups.[5]
Physicochemical and Spectroscopic Properties
Cyanine5 is characterized by its high molar extinction coefficient and good quantum yield, contributing to its bright fluorescence.[6] Its emission in the far-red spectrum is particularly advantageous as it falls within a window where cellular and tissue autofluorescence is minimal, leading to a high signal-to-noise ratio.[2][3]
Table 1: Spectroscopic and Physical Properties of Cyanine5
| Property | Value | Reference(s) |
| Maximum Excitation Wavelength (λex) | ~646 - 651 nm | [7][8][9] |
| Maximum Emission Wavelength (λem) | ~662 - 670 nm | [7][8][9] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [4] |
| Fluorescence Quantum Yield (Φ) | ~0.2 | |
| Recommended Laser Lines | 633 nm, 647 nm | [2][4] |
| Solubility | Good in DMSO and DMF; poorly soluble in water | [4][7][10] |
| Storage Conditions | -20°C, in the dark, desiccated | [5] |
Core Applications in Molecular Biology
The ability to covalently label biomolecules with Cy5 NHS ester has led to its widespread adoption in numerous molecular biology techniques:
-
Fluorescence Microscopy: Labeled antibodies, proteins, or probes are used to visualize the localization and dynamics of specific targets within fixed or living cells and tissues.[2]
-
Flow Cytometry: Cells labeled with Cy5-conjugated antibodies can be identified, quantified, and sorted based on the expression of specific cell surface or intracellular markers.[8]
-
Genomics and Proteomics: Cy5-labeled oligonucleotides are used as probes in microarray analysis and fluorescence in situ hybridization (FISH).[11] In proteomics, Cy5 is used for differential gel electrophoresis (DIGE) to compare protein expression levels between samples.
-
Förster Resonance Energy Transfer (FRET): Cy5 can serve as an acceptor molecule in FRET-based assays to study molecular interactions and conformational changes. It is often paired with a donor fluorophore like Cyanine3 (Cy3).[6]
Experimental Protocols
The following sections provide detailed methodologies for labeling proteins and oligonucleotides with Cyanine5 NHS ester. The optimal conditions, particularly the molar ratio of dye to biomolecule, may require optimization for specific applications.[12]
Protein Labeling Protocol
This protocol is a general guideline for labeling proteins, such as antibodies, with Cyanine5 NHS ester.
Materials:
-
Cyanine5 NHS ester iodide
-
Protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS)
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5)[13][14]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[5]
-
Gel filtration column (e.g., Sephadex G-25) for purification[15]
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL.[12] If the protein solution contains primary amines (e.g., Tris buffer or sodium azide), these should be removed by dialysis against an appropriate buffer like PBS.[12]
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the Cyanine5 NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[15]
-
Reaction: While gently vortexing the protein solution, slowly add the calculated volume of the Cy5 NHS ester solution. A molar excess of 8-10 fold of the dye to the protein is a common starting point for mono-labeling.[13][14]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight on ice, protected from light.[9][14][15]
-
Purification: Separate the labeled protein from the unreacted dye and hydrolysis byproducts using a gel filtration column equilibrated with a suitable storage buffer (e.g., PBS).[15] The labeled protein will elute first.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).
Oligonucleotide Labeling Protocol
This protocol is for labeling amine-modified oligonucleotides.
Materials:
-
Amine-modified oligonucleotide
-
Cyanine5 NHS ester iodide
-
Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)[16][17]
-
Anhydrous DMF or DMSO
-
Purification system (e.g., reverse-phase HPLC or gel filtration)[15][17]
Procedure:
-
Prepare the Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the conjugation buffer.[16]
-
Prepare the Dye Stock Solution: Freshly prepare a solution of Cyanine5 NHS ester in anhydrous DMF or DMSO.[17]
-
Reaction: Add the dye solution to the oligonucleotide solution.
-
Incubation: Incubate the reaction for at least 2 hours at room temperature, protected from light. Overnight incubation is also possible.[16][17]
-
Purification: Purify the labeled oligonucleotide from the excess dye using reverse-phase HPLC or a desalting column.[17]
Visualizing the Workflow and Chemistry
To better understand the processes involved, the following diagrams illustrate the labeling workflow and the underlying chemical reaction.
Caption: Experimental workflow for labeling biomolecules with Cyanine5 NHS ester.
Caption: Reaction of Cy5 NHS ester with a primary amine on a biomolecule.
Conclusion
Cyanine5 NHS ester iodide remains a cornerstone fluorescent probe in molecular biology due to its favorable spectroscopic properties, particularly its far-red emission, and its straightforward conjugation chemistry. Its versatility allows for the robust labeling of a wide array of biomolecules, enabling sensitive detection in a multitude of applications, from cellular imaging to genomics. The detailed protocols and conceptual diagrams provided in this guide serve as a comprehensive resource for researchers aiming to effectively utilize this powerful tool in their experimental designs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 3. Cy5 Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Structure and properties of CY5 - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 8. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 9. acebiolab.com [acebiolab.com]
- 10. Cyanine 5 NHS ester (A270169) | Antibodies.com [antibodies.com]
- 11. Cy5 NHS Oligo Modifications from Gene Link [genelink.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. interchim.fr [interchim.fr]
- 15. genecopoeia.com [genecopoeia.com]
- 16. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 17. glenresearch.com [glenresearch.com]
